molecular formula C22H26N6O4 B2732658 N-(2-(4-(cyclopropanecarboxamido)benzamido)ethyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903913-41-6

N-(2-(4-(cyclopropanecarboxamido)benzamido)ethyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No. B2732658
CAS RN: 1903913-41-6
M. Wt: 438.488
InChI Key: YSKDCDBFVJEFNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, benzamide derivatives have been synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another example is the synthesis of a complex by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by several physicochemical methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry . These methods indicate the formation of ion-associate or ion-pair complex .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as a coupling reagent . Another reaction involves the ion-associate reaction between sodium tetraphenyl borate and 4-amino-N-[2 (diethylamino) ethyl] benzamide .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various methods. For instance, the ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets .

Scientific Research Applications

Antimicrobial Activity

A study on novel benzamide derivatives, including those with morpholine and pyrimidine structures similar to the compound of interest, demonstrates significant antimicrobial activity against various bacterial and fungal strains. These compounds have shown promise in the development of new antimicrobial agents, which could lead to novel treatments for infectious diseases (Devarasetty et al., 2019).

Anti-Inflammatory and Analgesic Agents

Another research effort focused on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting significant anti-inflammatory and analgesic activities. These findings highlight the potential of similar structural frameworks for the development of new therapeutic agents targeting inflammation and pain (Abu‐Hashem et al., 2020).

Antiproliferative Activity

Research into compounds with cyclopropane and morpholine components, similar to the query compound, has identified molecules with significant antiproliferative activity against cancer cell lines. Such studies are crucial for the development of new oncology therapeutics (Lu et al., 2021).

Heterocyclic Synthesis

The synthesis and characterization of novel heterocyclic compounds, leveraging morpholine and pyrimidine frameworks, have been explored for various applications, including the development of materials with unique properties and potential pharmaceutical applications (Kuznetsov et al., 2007).

properties

IUPAC Name

N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O4/c29-20(15-3-5-17(6-4-15)27-21(30)16-1-2-16)23-7-8-24-22(31)18-13-19(26-14-25-18)28-9-11-32-12-10-28/h3-6,13-14,16H,1-2,7-12H2,(H,23,29)(H,24,31)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKDCDBFVJEFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C3=CC(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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